molecular formula C12H17NO B6263205 rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis CAS No. 1807914-34-6

rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis

Cat. No.: B6263205
CAS No.: 1807914-34-6
M. Wt: 191.3
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Description

rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis is a chiral cyclohexanol derivative with significant value in organic synthesis and medicinal chemistry research. This compound features a cis-fused cyclohexanol ring system with a 6-methylpyridin-3-yl substituent, presenting a versatile scaffold for the development of novel chemical entities . Its structure, with a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol, combines the conformational constraints of a cyclohexane ring with the coordinative and hydrogen-bonding properties of a pyridine heterocycle, making it a promising building block for ligand design . Researchers can utilize this compound as a key chiral synthon in the synthesis of more complex, biologically active molecules. The defined stereochemistry, provided in the racemic rel-(1R,2R) form, is particularly valuable for exploring structure-activity relationships (SAR) in drug discovery programs. While direct biological data for this specific compound is limited in the public domain, its structural motifs are commonly found in compounds investigated for various pharmacological activities. Related cyclohexanol derivatives have been studied for their potential antiparkinsonian activity, highlighting the importance of specific functional groups and stereochemistry in biological systems . Furthermore, similar chiral amino-alcohol structures are frequently employed in the development of enzyme inhibitors and other therapeutic agents, as evidenced by patents covering novel heterocyclic compounds for targets like the NLRP3 inflammasome and phosphodiesterase 10 . This compound is offered with a high purity of 95% and is available for procurement from multiple suppliers to support ongoing research efforts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1807914-34-6

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 6-methylpyridine.

    Grignard Reaction: A Grignard reagent is prepared from 6-methylpyridine and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.

    Hydrogenation: The resulting product is subjected to hydrogenation to obtain the desired cis isomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: Different stereoisomers of the alcohol.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences in molecular weight, substituents, and physical properties between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Boiling Point (°C) Solubility Characteristics
Target: rac-(1R,2R)-2-(6-Methylpyridin-3-yl)cyclohexan-1-ol, cis C₁₂H₁₇NO* 191.27 (calculated) 6-Methylpyridin-3-yl N/A Moderate in polar solvents
rac-(1R,2R)-2-Butylcyclohexan-1-ol C₁₀H₂₀O 156.26 Butyl N/A Low water solubility (hydrophobic)
cis-2-Aminomethylcyclohexanol hydrochloride C₇H₁₅NO·HCl 165.66 Aminomethyl (as HCl salt) N/A High aqueous solubility (ionic)
cis,rel-(1R,2S)-2-(2-Oxopyrrolidin-1-yl)cyclohexane-1-carboxylic Acid C₁₁H₁₇NO₃ 211.26 2-Oxopyrrolidinyl 422.9 ± 38.0 Low (hydrophobic)
Tramadol Hydrochloride C₁₆H₂₅NO₂·HCl 299.84 Dimethylaminomethyl, methoxyphenyl N/A High aqueous solubility (salt)
DL-Menthol C₁₀H₂₀O 156.27 Isopropyl, methyl 216 Low water solubility

*Calculated based on substituent addition to cyclohexanol (C₆H₁₁OH).

Key Observations:
  • Substituent Effects: The 6-methylpyridin-3-yl group in the target compound introduces aromaticity and polarity, enhancing solubility in polar solvents compared to aliphatic substituents (e.g., butyl in ). Ionic vs. Neutral Forms: Hydrochloride salts (e.g., ) exhibit higher aqueous solubility due to ionic dissociation, whereas neutral analogs (e.g., ) are more lipophilic. Steric and Electronic Effects: The 2-oxopyrrolidinyl group in adds hydrogen-bonding capacity and steric bulk, contributing to a high boiling point (422.9°C) compared to simpler cyclohexanols.

Stereochemical and Functional Group Comparisons

  • Cis vs. In contrast, trans isomers (e.g., trans-hydroxycyclohexanecarboxylic acids ) often exhibit lower melting points due to reduced molecular symmetry. highlights that cis-hydroxycyclohexanecarboxylic acids (pKa ~4.8) are slightly more acidic than trans isomers (pKa ~4.6–4.8), suggesting stereochemistry influences electronic effects .
  • Pharmacological Relevance: Tramadol (), a centrally acting analgesic, shares a cyclohexanol core but differs in substituents (methoxyphenyl and dimethylaminomethyl groups).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Synthesis typically involves functionalization of a cyclohexane derivative. For example, introducing the pyridinyl group via coupling reactions (e.g., Suzuki-Miyaura) under inert conditions. Key parameters include:

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.
  • Temperature : Controlled heating (80–120°C) to avoid racemization.
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
    • Data Analysis : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 7.4) using nephelometry or UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS for decomposition products .
    • Key Data : LogP values (estimated ~2.1–2.5) predict moderate lipophilicity, requiring surfactants for aqueous dispersion .

Q. Which spectroscopic techniques are most effective for confirming the cis-(1R,2R) configuration?

  • Methodology :

  • NMR : NOESY/ROESY to identify spatial proximity of H1 and H2 protons, confirming cis geometry.
  • X-ray Crystallography : Resolve absolute configuration; requires high-purity crystals grown via vapor diffusion .
    • Data Interpretation : Coupling constants (J1,2 ~3–5 Hz) in <sup>1</sup>H NMR support cis-diaxial conformation .

Advanced Research Questions

Q. How can enantiomers of this racemic mixture be separated, and what chiral stationary phases (CSPs) are recommended?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based CSPs (e.g., Chiralpak IA or IB) with hexane:isopropanol gradients.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) for acylative resolution of alcohols .
    • Data Challenges : Low ee (<80%) may require iterative recrystallization or simulated moving bed (SMB) chromatography .

Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., nicotinic receptors)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with receptor structures (PDB IDs: 2QC1, 4AFH). Focus on pyridinyl-cyclohexanol interactions.
  • MD Simulations : Analyze stability of ligand-receptor complexes in GROMACS (20 ns trajectories) .
    • Validation : Compare computed binding energies (ΔG ~-8 to -10 kcal/mol) with experimental IC50 from radioligand assays .

Q. How does the compound’s stereochemistry impact its metabolic stability in hepatic microsomes?

  • Methodology :

  • In vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS.
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates.
    • Findings : Cis-(1R,2R) enantiomers show slower oxidation (t1/2 ~45 min) vs. trans isomers (t1/2 ~25 min) due to steric hindrance .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they mitigated?

  • Methodology :

  • Crystal Growth : Use slow evaporation with mixed solvents (e.g., ethanol/water) and seeding techniques.
  • Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) for low-symmetry crystals.
    • Analysis : R-factor refinement (<0.05) confirms spatial arrangement of the pyridinyl and hydroxyl groups .

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